

# Commercial Sources and Availability of Amifampridine-d3: A Technical Guide

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## Compound of Interest

Compound Name: Amifampridine-d3

Cat. No.: B1160136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and synthesis of **Amifampridine-d3**. The information is intended to assist researchers, scientists, and drug development professionals in procuring and utilizing this deuterated analog of Amifampridine for their research needs.

## Commercial Availability

**Amifampridine-d3** is available from several commercial suppliers, primarily on a research-grade basis. Availability can range from in-stock to custom synthesis, with lead times varying accordingly. The purity of commercially available **Amifampridine-d3** is generally high, though isotopic enrichment data is not always readily provided by suppliers and may require direct inquiry.

Below is a summary of known commercial suppliers of **Amifampridine-d3**. It is important to note that pricing and availability are subject to change, and direct contact with the suppliers is recommended for the most current information.

Supplier	Catalog Number	Purity	Molecular Formula	Availability
A Chemtek	ARD181851D3	98+%	Not Specified	In Stock, Ready to be Shipped[1]
Simson Pharma	A1790001	Not Specified	C5H4D3N3	Custom Synthesis
MedChemExpress	HY-14946S	Not Specified	Not Specified	1 mg available with a 2-5 week lead time, larger quantities by quote
Clearsynth	CS-O-39343	99.21% by HPLC	C5H4D3N3	Inquire for availability[2]

Note: The molecular formula C5H4D3N3 provided by some suppliers indicates that the three deuterium atoms are located on the pyridine ring.

## Proposed Synthesis of Amifampridine-d3

While specific, detailed proprietary synthesis protocols for commercially available **Amifampridine-d3** are not publicly disclosed, a plausible and scientifically sound synthetic route can be devised based on established methods for the synthesis of 3,4-diaminopyridine and known techniques for the deuteration of aromatic compounds.

The proposed synthesis involves a two-step process:

- Synthesis of 3,4-Diaminopyridine (Amifampridine): A common route to unlabeled Amifampridine starts from 4-aminopyridine.
- Deuteration of 3,4-Diaminopyridine: The deuteration of the pyridine ring can be achieved through a hydrogen-deuterium (H/D) exchange reaction.

## Experimental Protocols

Step 1: Synthesis of 3,4-Diaminopyridine (Amifampridine)

A variety of synthetic routes for 3,4-diaminopyridine have been reported. One common method involves the reduction of 3-nitro-4-aminopyridine.

- Materials: 3-nitro-4-aminopyridine, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.
- Procedure:
  - Dissolve 3-nitro-4-aminopyridine in methanol in a hydrogenation vessel.
  - Add a catalytic amount of 10% Pd/C to the solution.
  - Pressurize the vessel with hydrogen gas (typically 1-3 atm).
  - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
  - Filter the reaction mixture through a pad of celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminopyridine.
  - The crude product can be purified by recrystallization or column chromatography.

#### Step 2: Deuteration of 3,4-Diaminopyridine to Yield **Amifampridine-d3**

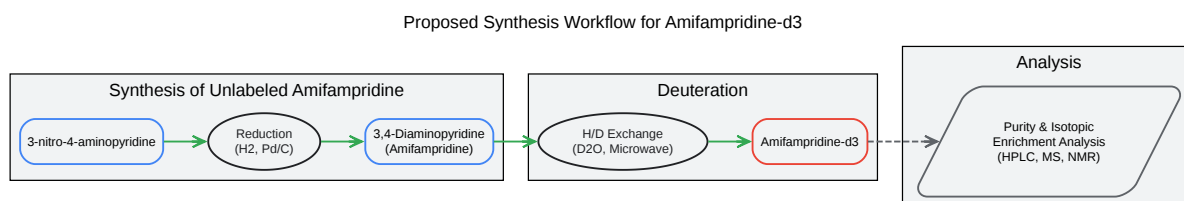
The deuteration of the pyridine ring can be achieved via an H/D exchange reaction in the presence of a deuterium source, such as deuterated water (D<sub>2</sub>O), often under elevated temperature and pressure, potentially with microwave assistance to accelerate the reaction.<sup>[3]</sup>

- Materials: 3,4-diaminopyridine, Deuterated water (D<sub>2</sub>O, 99.8 atom % D), Microwave reactor vials.
- Procedure:
  - Place 3,4-diaminopyridine in a microwave reactor vial.
  - Add an excess of D<sub>2</sub>O to the vial.

- Seal the vial and place it in a microwave reactor.
- Heat the mixture to a high temperature (e.g., 180-200 °C) for a specified period (e.g., 2-4 hours). The optimal time and temperature would need to be determined empirically.
- After cooling, the D<sub>2</sub>O can be removed under reduced pressure.
- To increase the level of deuteration, the process can be repeated with fresh D<sub>2</sub>O.
- The final product, **Amifampridine-d3**, should be analyzed by mass spectrometry to confirm the mass shift and by <sup>1</sup>H-NMR to confirm the positions and extent of deuteration.

## Visualizations

### Proposed Synthesis Workflow for Amifampridine-d3

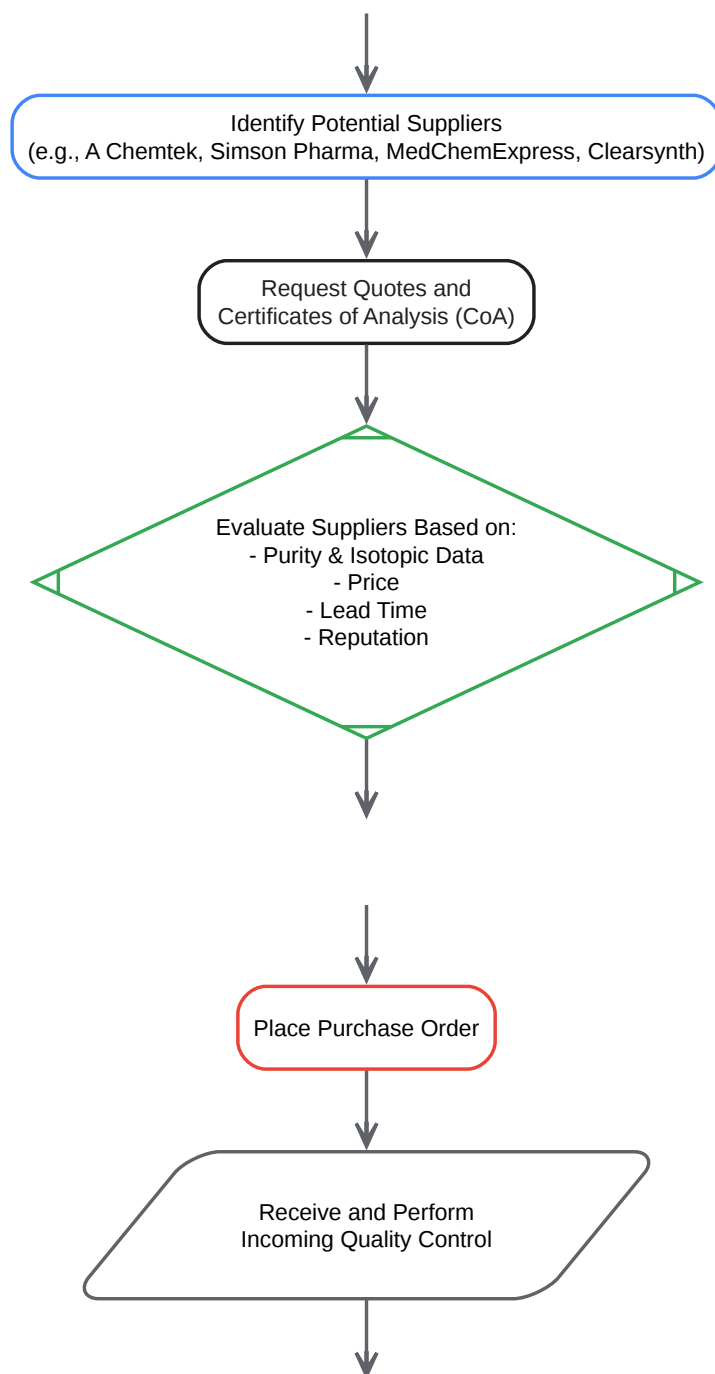


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Caption: Proposed two-step synthesis workflow for **Amifampridine-d3**.

### Logical Workflow for Sourcing Amifampridine-d3

## Logical Workflow for Sourcing Amifampridine-d3

[Click to download full resolution via product page](#)Caption: Decision-making workflow for sourcing **Amifampridine-d3**.

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